![molecular formula C10H6F2S B1341978 2-(2,4-Difluorophenyl)thiophene CAS No. 209592-66-5](/img/structure/B1341978.png)
2-(2,4-Difluorophenyl)thiophene
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Overview
Description
2-(2,4-Difluorophenyl)thiophene (DFPT) is a chemical compound belonging to the class of organosulfur compounds. It has a molecular formula of C10H6F2S and a molecular weight of 196.22 g/mol .
Synthesis Analysis
Thiophene derivatives, including 2-(2,4-Difluorophenyl)thiophene, can be synthesized using various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 2-(2,4-Difluorophenyl)thiophene includes a thiophene ring attached to a phenyl ring with two fluorine atoms at the 2 and 4 positions . The InChI Key for this compound is ILPNTFJHLFAMSU-UHFFFAOYSA-N .Chemical Reactions Analysis
Thiophene derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of fully substituted thiophene-2,4-diamines by the self-condensation reaction of tertiary thioamides in the presence of molecular iodine as a catalyst and potassium carbonate as the base .Physical And Chemical Properties Analysis
2-(2,4-Difluorophenyl)thiophene has a boiling point of 238.549ºC at 760 mmHg and a density of 1.286g/cm3 . It is a solid at room temperature .Scientific Research Applications
Synthesis of Thiophene Derivatives
Thiophene-based analogs, including “2-(2,4-Difluorophenyl)thiophene”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This means that “2-(2,4-Difluorophenyl)thiophene” could potentially be used in these fields.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Therefore, “2-(2,4-Difluorophenyl)thiophene” could be used in the development of new organic semiconductors.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives, including “2-(2,4-Difluorophenyl)thiophene”, could be used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
“2-(2,4-Difluorophenyl)thiophen” could also be used in the fabrication of organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that “2-(2,4-Difluorophenyl)thiophene” could potentially be used in the development of new drugs with these properties.
Nonsteroidal Anti-Inflammatory Drugs
For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug . This suggests that “2-(2,4-Difluorophenyl)thiophene” could potentially be used in the development of new nonsteroidal anti-inflammatory drugs.
Dental Anesthetics
Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . This suggests that “2-(2,4-Difluorophenyl)thiophene” could potentially be used in the development of new dental anesthetics.
Future Directions
Thiophene derivatives, including 2-(2,4-Difluorophenyl)thiophene, have been the focus of numerous studies due to their potential biological activities and applications in material science . Future research may focus on exploring these properties further and developing new synthesis methods for these compounds .
properties
IUPAC Name |
2-(2,4-difluorophenyl)thiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2S/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPNTFJHLFAMSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593349 |
Source
|
Record name | 2-(2,4-Difluorophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)thiophene | |
CAS RN |
209592-66-5 |
Source
|
Record name | 2-(2,4-Difluorophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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